molecular formula C21H22N2O8 B1429421 4-Epidemethyltetracycline CAS No. 129044-45-7

4-Epidemethyltetracycline

Cat. No.: B1429421
CAS No.: 129044-45-7
M. Wt: 430.4 g/mol
InChI Key: RMVMLZHPWMTQGK-UUBIYHLESA-N
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Description

4-Epidemethyltetracycline (4-EDMT) is a member of the tetracycline antibiotics family, which is widely used in clinical and veterinary medicine. It has the molecular formula C21H22N2O8 and a molecular weight of 430.408 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C21H22N2O8 and a molecular weight of 430.408 .

Scientific Research Applications

Quantitative Multi-Residue Analysis

Research has focused on the development and validation of multi-residue methods for determining tetracycline residues, including 4-epimers, in edible tissues of pigs. Such methods involve liquid extraction, protein removal, and chromatographic separation, and are important for ensuring food safety and regulatory compliance (Cherlet et al., 2003).

Identification and Monitoring in Food

Studies have been conducted to clarify the identification of different forms of chlortetracycline (CTC) and its 4-epimers in standard solutions and muscle samples of pigs. This research aids in the proper monitoring and regulatory control of antibiotic residues in food of animal origin (Gaugain et al., 2015).

Ecotoxicology Studies

4-Epianhydrotetracycline (4-EATC), a major intermediate product of tetracycline degradation, has been studied for its ecotoxicological effects. Research on zebrafish embryos indicates that high concentrations of 4-EATC can disrupt redox equilibrium and cause oxidative damage, highlighting the potential ecological risks of antibiotic degradation products (Wang et al., 2021).

Environmental Fate Studies

Research on the dissipation and isomerization of chlortetracycline (CTC) in different environmental contexts, such as prairie wetland water, has been conducted. These studies are crucial for understanding the environmental fate and the potential for the development of antibiotic-resistant bacteria in ecosystems (Cessna et al., 2020).

Chemical Stability Analysis

Investigations into the chemical stability of chlortetracycline and its degradation products and epimers in environmental matrices, such as soil interstitial water, provide insights into the persistence and potential environmental impact of these compounds (Søeborg et al., 2004).

Residue Fate in Soil

Studies on the fate of chlortetracycline in soil, including its epimers and metabolites, offer valuable information on the environmental impact of antibiotic use in animal farming and its implications for the development of antibiotic-resistant bacteria (Kwon, 2011).

Pharmaceutical Stability

Research on the stability of tetracycline and its cyclodextrins in pharmaceutical formulations, including the analysis of degradation products like 4-epi-anhydrotetracycline, is essential for ensuring the safety and efficacy of pharmaceutical products (Moreno-Cerezo et al., 2001).

Oxidative Degradation

Investigations into the oxidative degradation of chlortetracycline by manganese dioxide provide insights into the transformation pathways of antibiotics in the environment, contributing to a better understanding of their environmental fate and impact (Chen et al., 2011).

Dissipation under Microcosm Conditions

Research on the dissipation of tetracyclines, including their degradation products, under semi-field microcosm conditions helps in understanding their behavior in aquatic ecosystems, which is crucial for environmental risk assessment (Sanderson et al., 2005).

Mechanism of Action

Target of Action

4-Epidemethyltetracycline, like other tetracyclines, primarily targets bacterial ribosomes . Specifically, it binds reversibly to the 30S ribosomal subunit . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a key role in the translation of mRNA into proteins .

Mode of Action

The interaction of this compound with its target leads to significant changes in bacterial protein synthesis. By binding to the 30S ribosomal subunit, it prevents the binding of tRNA to the mRNA-ribosome complex . This action interferes with protein synthesis, inhibiting the growth and multiplication of bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is bacterial protein synthesis. By blocking the association of tRNA with the mRNA-ribosome complex, it disrupts the elongation phase of protein synthesis . This disruption can have downstream effects on various bacterial processes that depend on protein synthesis, including cell growth, division, and various metabolic processes.

Pharmacokinetics

The pharmacokinetics of tetracyclines, including this compound, can be categorized into three groups . The first group, which includes the oldest tetracyclines, is characterized by poor absorption after food

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and multiplication. By interfering with protein synthesis, it prevents bacteria from producing essential proteins, which in turn inhibits their ability to grow and multiply . This bacteriostatic effect can help control bacterial infections.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of tetracyclines . Additionally, the pH of the environment can impact the stability of tetracyclines. More research is needed to fully understand how specific environmental factors influence the action of this compound.

Properties

IUPAC Name

(4R,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O8/c1-23(2)14-9-6-8-12(16(26)11-7(15(8)25)4-3-5-10(11)24)18(28)21(9,31)19(29)13(17(14)27)20(22)30/h3-5,8-9,14-15,24-26,29,31H,6H2,1-2H3,(H2,22,30)/t8-,9-,14+,15+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVMLZHPWMTQGK-UUBIYHLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3C(C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129044-45-7
Record name 4-Epidemethyltetracycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129044457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-EPIDEMETHYLTETRACYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6EUU1IGGY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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